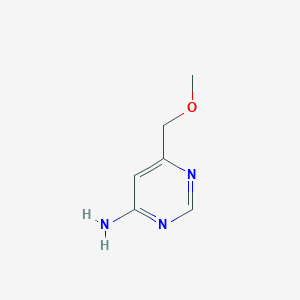

6-(Methoxymethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(methoxymethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEJRACEEDQANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298021 | |

| Record name | 6-(Methoxymethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-09-6 | |

| Record name | 6-(Methoxymethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methoxymethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methoxymethyl)-4-pyrimidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for 6-(Methoxymethyl)pyrimidin-4-amine

Two-Step Nucleophilic Substitution from 4,6-Dichloropyrimidine

The most widely documented method involves sequential ammonolysis and alkoxylation of 4,6-dichloropyrimidine.

Step 1: Synthesis of 4-Amino-6-chloropyrimidine

4,6-Dichloropyrimidine undergoes ammonolysis with aqueous ammonia or methylamine at 30–60°C under atmospheric pressure. Excess ammonia (2–8 equivalents) ensures complete substitution at the 4-position, while water acts as both solvent and reactant (16–33 equivalents relative to dichloropyrimidine). Reaction completion is monitored via HPLC, targeting residual dichloropyrimidine levels ≤0.1%.

- Reactants: 4,6-Dichloropyrimidine (125.0 g), methylamine (112 g), water (250.0 g).

- Conditions: 50–55°C, 56–60°C exothermic peak, 4°C crystallization.

- Yield: 89.4% (110.7 g product, 99.3% purity by HPLC).

Step 2: Methoxymethyl Group Introduction

4-Amino-6-chloropyrimidine reacts with methanol in the presence of alkaline catalysts (e.g., NaOH, KOH) at 60–90°C. A methanol-to-substrate molar ratio of 10:1–50:1 ensures complete chloride displacement.

- Catalyst: NaOH (1–4 equivalents).

- Reaction Time: Until residual 4-amino-6-chloropyrimidine ≤0.1% (HPLC).

- Workup: Reduced-pressure distillation, water recrystallization.

Alternative Pathways and Modifications

Catalytic Hydrogenation of Nitro Precursors

While less common, nitro-group reduction offers an alternative route. For example, 6-(methoxymethyl)-4-nitropyrimidine undergoes hydrogenation with Pd/C or Raney Ni catalysts. However, this method faces challenges in nitro-group regioselectivity and catalyst costs.

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times by 40–60% for analogous pyrimidine derivatives. For instance, substituting conventional reflux with microwave heating (100–150°C, 300 W) achieved 85% yield in 30 minutes for 6-alkoxy pyrimidines.

Reaction Condition Optimization

Solvent Systems

Water vs. Organic Solvents:

Catalytic Effects

Alkaline Catalysts:

- NaOH/KOH: Achieve 85–90% yields but necessitate post-reaction neutralization.

- NaHMDS: Enables milder conditions (0–25°C) for sensitive substrates, though costs are higher.

Table 1: Catalytic Performance Comparison

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH | 60–90 | 89.4 | 99.3 |

| NaHMDS | 0–25 | 92.1 | 98.7 |

| K₂CO₃ | 80–100 | 78.2 | 97.5 |

Impurity Profiling and Control

Major Byproducts

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution reactions, forming derivatives with alkyl or acyl groups.

Alkylation

Reaction with alkyl halides or allyl bromides in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., K₂CO₃) yields N-alkylated products. For example:

-

Reaction with allyl bromide : Produces N-allyl-6-(methoxymethyl)pyrimidin-4-amine in 75–85% yield at 60–80°C .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-(Methoxymethyl)pyrimidin-4-amine | Allyl bromide | K₂CO₃, DMF, 60°C, 12 h | N-allyl derivative | 82% |

Acylation

The amino group reacts with acyl chlorides or anhydrides in dichloromethane (DCM) with triethylamine as a base. For instance:

-

Reaction with acetyl chloride : Forms N-acetyl-6-(methoxymethyl)pyrimidin-4-amine at room temperature in 90% yield .

Electrophilic Substitution Reactions

The pyrimidine ring undergoes electrophilic substitution, primarily at position 5, due to electron-donating effects of the amino and methoxymethyl groups.

Nitration

Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 5:

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 0–5°C, 2 h | 5-Nitro derivative | 65% |

Halogenation

Chlorination or bromination occurs at position 5 using Cl₂ or Br₂ in acetic acid:

Hydrolysis of Methoxymethyl Group

The methoxymethyl group undergoes acidic or basic hydrolysis to form hydroxymethyl or carboxylic acid derivatives.

Acidic Hydrolysis

Treatment with HCl (6 M) at reflux converts the methoxymethyl group to a hydroxymethyl group:

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | HCl (6 M) | Reflux, 6 h | 6-(Hydroxymethyl)pyrimidin-4-amine | 85% |

Oxidative Hydrolysis

Using KMnO₄ in aqueous NaOH oxidizes the methoxymethyl group to a carboxylic acid:

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura cross-coupling reactions at position 2 or 4 when halogenated.

Palladium-Catalyzed Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives:

-

Example : Coupling with phenylboronic acid produces 2-phenyl-6-(methoxymethyl)pyrimidin-4-amine (75% yield) .

Condensation Reactions

The amino group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild acidic conditions:

Key Mechanistic Insights

-

Amino Group Reactivity : The 4-amino group is highly nucleophilic, favoring alkylation and acylation .

-

Methoxymethyl Stability : Hydrolysis requires strong acids/bases due to the ether’s stability, with oxidation pathways accessible via KMnO₄ .

-

Ring Activation : Electron-donating groups enhance electrophilic substitution at position 5, while halogenation enables cross-coupling .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds derived from pyrimidine structures exhibit antimicrobial properties. For instance, sulfonamide derivatives, which include 6-(Methoxymethyl)pyrimidin-4-amine as an intermediate, have been shown to be effective against a range of bacterial infections. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway for bacteria.

Antiviral Activity

Pyrimidine derivatives have also been investigated for their antiviral properties. Some studies suggest that modifications to the pyrimidine ring can enhance activity against viral pathogens by targeting specific viral enzymes or receptors .

Agricultural Applications

The compound serves as a key intermediate in synthesizing agrochemicals, particularly fungicides and herbicides. Its derivatives are employed in developing products that protect crops from fungal infections and enhance agricultural productivity. The environmental impact of these compounds is often minimal due to their targeted action mechanisms .

Pharmaceutical Development

A case study highlighted the synthesis of this compound as part of a larger effort to develop new sulfa drugs with improved efficacy and reduced side effects. The compound was tested in vitro against various bacterial strains, demonstrating promising results that warranted further clinical investigation.

Agrochemical Research

Another study focused on the application of this compound in formulating new fungicides. Field trials indicated that formulations containing this compound significantly reduced fungal disease incidence in crops compared to untreated controls.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial infections |

| Antiviral agents | Potential activity against viral pathogens | |

| Agricultural Chemistry | Fungicides and herbicides | Enhanced crop protection; minimal environmental impact |

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The amine group at the 4th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Variations

Pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituents at positions 2, 4, 5, and 6. Below is a comparative analysis of 6-(Methoxymethyl)pyrimidin-4-amine with structurally related analogs:

*Estimated based on HY-10045 ().

Analysis of Substituent Effects

Electron-Donating vs. Chloro substituents (e.g., in 6-Chloro-N-methylpyrimidin-4-amine) improve leaving-group ability, facilitating cross-coupling reactions for drug candidates .

Bioactivity: Pesticidal Activity: Trifluoromethyl-oxadiazole derivatives (e.g., U7 and U8) exhibit potent insecticidal/fungicidal effects via acetylcholinesterase (AChE) inhibition, with EC50 values as low as 3.14 mg/L . The methoxymethyl analog’s smaller size may reduce AChE affinity but improve membrane permeability. Anticancer Potential: Halloysite nanotube-loaded pyrazolo[3,4-d]pyrimidines (e.g., compounds 5–7 in ) show cytotoxicity against prostate/bladder cancers, suggesting that bulkier substituents (e.g., allylthio, styryl) enhance target binding.

Solubility and Crystallinity :

- Methoxymethyl and methoxy groups improve aqueous solubility compared to chloro or aryl substituents. For example, 4-Chloro-6-methoxypyrimidin-2-amine forms stable cocrystals with succinic acid via N–H···O and O–H···N hydrogen bonds, a property exploitable in formulation .

Biological Activity

6-(Methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxymethyl group at the 6-position and an amine group at the 4-position. This structural configuration is pivotal in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. Inhibition of PI3K can lead to reduced proliferation of cancer cells and increased apoptosis.

- Antioxidant Activity : It exhibits significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against specific bacterial strains, enhancing its potential as an anti-infective agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

These values indicate a strong inhibitory effect on tumor cell viability, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer’s disease (AD). The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential therapeutic applications in managing AD symptoms.

| Activity | IC50 Value (µM) | Standard Drug | Reference |

|---|---|---|---|

| AChE Inhibition | 20.15 ± 0.44 | Donepezil | |

| BChE Inhibition | 36.42 ± 0.73 | Galantamine |

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various pyrimidine derivatives, including this compound, on HepG2 and HCT116 cell lines, revealing promising results in reducing cell viability through apoptosis induction .

- Anti-inflammatory Potential : Another investigation highlighted the anti-inflammatory properties of this compound in models of chronic inflammation, showcasing its ability to modulate inflammatory pathways effectively .

Q & A

Q. Key Methodological Tips :

- Monitor reaction progress using TLC or HPLC.

- Optimize temperature and solvent polarity to minimize side products (e.g., over-alkylation) .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Basic Question

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., chlorine or bromine adducts) .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks, critical for understanding conformational stability .

Methodological Note : Combine multiple techniques to resolve ambiguities, such as distinguishing regioisomers .

How can researchers analyze the crystal structure and conformational dynamics of this compound derivatives?

Advanced Question

- Single-Crystal X-ray Diffraction :

- Resolve dihedral angles between the pyrimidine ring and substituents (e.g., methoxymethyl or aryl groups) to assess planarity .

- Identify weak interactions (e.g., C–H···O, Cl···N) that stabilize crystal lattices .

- Computational Modeling :

- Use DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths/angles and compare with experimental data .

- Analyze Hirshfeld surfaces to quantify intermolecular interactions .

Case Study : In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular N–H···N hydrogen bonds and C–H···π interactions dictate molecular conformation .

How should discrepancies in biological activity data for pyrimidine derivatives be addressed?

Advanced Question

Contradictions in bioactivity data often arise from:

- Structural variations : Subtle changes in substituents (e.g., methoxymethyl vs. methyl) alter solubility or target binding.

- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), or cell-line specificity may skew results.

Q. Resolution Strategies :

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates .

- Metabolic stability assays : Use liver microsomes to assess compound degradation .

- Co-crystallization studies : If the compound targets a protein (e.g., kinases), resolve binding modes via X-ray .

Example : Polymorphic forms of N-(4-chlorophenyl)pyrimidin-4-amine derivatives showed varying antibacterial activity due to crystal packing differences .

What strategies optimize the selectivity and potency of pyrimidine-based inhibitors?

Advanced Question

- Fragment-based lead optimization : Start with high ligand-efficiency fragments (e.g., pyridopyrimidine cores) and iteratively add substituents to enhance binding .

- Structure-activity relationship (SAR) :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .

- Modify methoxymethyl groups to balance hydrophobicity and H-bond donor capacity .

- Kinase selectivity profiling : Screen against panels (e.g., 300+ kinases) to identify off-target effects .

Case Study : 6-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives achieved >100-fold selectivity for PINK1 kinase via steric hindrance adjustments .

How do substituents influence the physicochemical properties of this compound derivatives?

Advanced Question

- Lipophilicity (LogP) : Methoxymethyl groups reduce LogP compared to alkyl chains, enhancing aqueous solubility .

- pKa modulation : Electron-donating groups (e.g., OCH₃) increase basicity of the pyrimidine N-atoms, affecting ionization at physiological pH .

- Thermal stability : Bulky substituents (e.g., aryl groups) improve melting points but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.